molecular formula C43H37ClP2Pd B11927779 (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride

Cat. No.: B11927779
M. Wt: 757.6 g/mol
InChI Key: AVPBPSOSZLWRDN-UHFFFAOYSA-M
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Description

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is an organometallic compound with the molecular formula C43H37ClP2Pd. It is a palladium complex where the palladium atom is coordinated with two triphenylphosphine ligands, a benzyl group, and a chloride ion. This compound is widely used in organic synthesis, particularly in catalytic processes such as cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically involves the reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:

[ \text{PdCl}_2 + 2 \text{PPh}_3 + \text{BnCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form palladium(0) species.

    Substitution: Ligands coordinated to the palladium can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.

Scientific Research Applications

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(triphenylphosphine)palladium(0)
  • Bis(triphenylphosphine)palladium(II) chloride
  • Palladium(II) acetate

Uniqueness

(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. The presence of the benzyl group and triphenylphosphine ligands offers a balance between stability and reactivity, making it a versatile catalyst in various organic transformations.

Properties

Molecular Formula

C43H37ClP2Pd

Molecular Weight

757.6 g/mol

IUPAC Name

methanidylbenzene;palladium(2+);triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1

InChI Key

AVPBPSOSZLWRDN-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

Origin of Product

United States

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